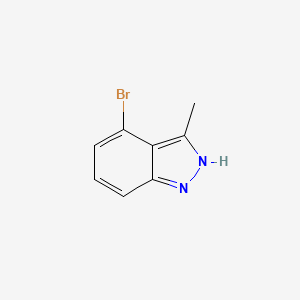

4-Bromo-3-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPNZDSBEQBVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657240 | |

| Record name | 4-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-73-5 | |

| Record name | 4-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique structural features and synthetic tractability have made it a cornerstone in the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases. The strategic introduction of substituents onto the indazole ring allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide focuses on a specific, valuable derivative: 4-Bromo-3-methyl-1H-indazole. The presence of a bromine atom at the 4-position offers a versatile handle for further functionalization through cross-coupling reactions, while the methyl group at the 3-position influences the molecule's electronic and steric profile. This document provides a comprehensive overview of the synthesis and detailed characterization of this important building block, empowering researchers to leverage its potential in their drug discovery endeavors.

I. Strategic Synthesis of this compound

A. Proposed Synthetic Pathway: The Diazotization-Cyclization Approach

The most logical and field-proven pathway to this compound commences with the diazotization of 2-bromo-6-methylaniline. This reaction is typically performed in an acidic medium at low temperatures to generate a transient diazonium salt, which then undergoes spontaneous or induced cyclization to form the indazole ring.

Caption: Proposed synthetic route to this compound.

B. Detailed Experimental Protocol (Hypothesized and Adapted)

This protocol is a composite methodology derived from established procedures for the synthesis of similar indazole derivatives and should be considered a strong starting point for experimental work.[3]

Step 1: Diazotization of 2-Bromo-6-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-bromo-6-methylaniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq.) in water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0 and 5 °C. The addition rate should be controlled to prevent excessive foaming and temperature fluctuations.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization and Isolation

-

Slowly warm the reaction mixture to room temperature. In many cases, the cyclization occurs spontaneously upon warming. Gentle heating may be required to drive the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

-

The product, this compound, will typically precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Dry the crude product under vacuum.

Step 3: Purification

-

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended.

-

Alternatively, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed to obtain highly pure this compound.

II. Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound based on its chemical structure and data from analogous compounds.[5][6][7]

A. Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | [5] |

| Molecular Weight | 211.06 g/mol | [5] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 185.0 to 190.0 °C | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | General Knowledge |

B. Spectroscopic Data and Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are discussed below.

Caption: Predicted ¹H NMR chemical shifts for this compound.

-

¹H NMR (400 MHz, DMSO-d₆): The proton on the nitrogen (N1-H) is expected to appear as a broad singlet at a downfield chemical shift, typically around δ 13.0 ppm. The methyl protons at the 3-position will resonate as a sharp singlet at approximately δ 2.5 ppm. The aromatic protons on the benzene ring will exhibit a characteristic splitting pattern. The H6 proton will likely appear as a triplet around δ 7.1-7.2 ppm, while the H5 and H7 protons will be observed as doublet of doublets in the range of δ 7.3-7.6 ppm.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will show eight distinct signals. The methyl carbon is expected around δ 10-15 ppm. The aromatic and heterocyclic carbons will appear in the region of δ 110-145 ppm. The carbon bearing the bromine (C4) will be significantly influenced by the halogen's electronic effects.

2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3000 | N-H stretching vibration |

| ~3000-2850 | C-H stretching (aromatic and methyl) |

| ~1620-1450 | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1100-1000 | C-N stretching |

| ~800-600 | C-Br stretching |

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 210 and a characteristic M+2 peak at m/z 212 of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, confirming the elemental composition. For C₈H₇BrN₂, the calculated exact mass is approximately 209.9796.[5]

III. Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[7]

IV. Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. By leveraging established synthetic methodologies and a suite of analytical techniques, researchers can confidently prepare and validate this important building block for their drug discovery and development programs. The strategic positioning of the bromo and methyl substituents on the indazole scaffold offers a wealth of opportunities for the creation of novel and potent bioactive molecules.

References

- 1. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]

- 2. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 5. This compound | C8H7BrN2 | CID 44119449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. This compound | CAS#:1159511-73-5 | Chemsrc [chemsrc.com]

- 8. This compound | 1159511-73-5 [sigmaaldrich.com]

Physicochemical properties of 4-Bromo-3-methyl-1H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indazole derivative of increasing interest within medicinal chemistry and materials science. As a heterocyclic building block, its utility in the synthesis of novel compounds necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive analysis of the compound's chemical identity, structural features, and key physical characteristics. We delve into its spectroscopic profile, solubility, thermal properties, and safety considerations from the perspective of a senior application scientist. This document is designed to be a practical resource, offering not only established data but also detailed, field-proven experimental protocols for validation and further investigation. All data and methodologies are grounded in authoritative sources to ensure scientific integrity.

Introduction and Scientific Context

The indazole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. The introduction of specific substituents, such as a bromine atom at the 4-position and a methyl group at the 3-position, significantly influences the molecule's electronic properties, steric profile, and potential for further functionalization. This compound (CAS No. 1159511-73-5) serves as a critical intermediate for creating more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Understanding its core properties is the foundational first step in rational drug design and process development, enabling researchers to predict its behavior in both chemical reactions and biological systems.

Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is paramount before any further characterization. The structural and chemical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Compound Name | This compound | [1][2] |

| CAS Number | 1159511-73-5 | [1][2][3] |

| Molecular Formula | C₈H₇BrN₂ | [1][3] |

| Molecular Weight | 211.06 g/mol | [1][2] |

| Monoisotopic Mass | 209.97926 Da | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | QLPNZDSBEQBVBD-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C2C(=NN1)C=CC=C2Br | [4] |

| Physical Form | White to off-white solid powder or lump | [2] |

Structural confirmation relies on a combination of spectroscopic techniques. The logical workflow for this process ensures that data from multiple orthogonal methods are used to build a cohesive and accurate picture of the molecule's identity.

Caption: Workflow for Spectroscopic Structure Elucidation.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, formulation, and pharmacokinetic profile. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Notes | Source |

| Melting Point (°C) | 185.0 - 190.0 | Experimental value. | |

| Boiling Point (°C) | 341.4 ± 22.0 | Predicted value at 760 mmHg. | [3] |

| Density (g/cm³) | 1.7 ± 0.1 | Predicted value. | [3] |

| Flash Point (°C) | 160.3 ± 22.3 | Predicted value. | [3] |

| XlogP | 2.6 | Predicted value, indicating moderate lipophilicity. | [1][4] |

| Purity (%) | >95.0 | Typical purity from commercial suppliers. | [2] |

Spectroscopic Profile: The Molecular Fingerprint

A detailed spectroscopic analysis is essential for confirming identity and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are proprietary to manufacturers, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure.

-

¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons on the benzene ring, the N-H proton of the indazole, and the methyl protons. The aromatic protons will appear as multiplets in the ~7.0-7.8 ppm range. The N-H proton is expected to be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent. The methyl group (CH₃) will present as a sharp singlet around 2.5 ppm.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The methyl carbon will be the most upfield signal (~10-15 ppm). The six aromatic carbons will appear in the ~110-140 ppm range, with the carbon attached to the bromine (C4) and the carbons of the pyrazole ring (C3, C7a) having characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. Predicted collision cross-section (CCS) values can further aid in identification.[4]

-

Expected [M+H]⁺: 210.98654 and 212.98449 m/z

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A broad peak is expected in the range of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.

-

C=C/C=N Stretch: Aromatic and pyrazole ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹, corresponds to the carbon-bromine bond.

Solubility Profile

The solubility of a compound is critical for its application in solution-based assays, reactions, and formulations. While quantitative public data is scarce, a qualitative assessment can be made based on its structure. The molecule possesses both a polar N-H group and a nonpolar brominated aromatic ring.

-

Expected Solubility: Likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. It is expected to have low solubility in water and nonpolar solvents like hexanes.

-

Expert Insight: The predicted XlogP of 2.6 suggests a preference for lipid environments over aqueous ones, which is a crucial consideration in drug development for predicting membrane permeability and potential bioavailability challenges.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified with several GHS hazards.[1]

-

Hazard Statements:

-

Precautionary Measures: Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[2]

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for key analytical procedures.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This workflow outlines the process for assessing the purity of a sample.

Caption: High-Performance Liquid Chromatography (HPLC) Purity Workflow.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of DMSO or Acetonitrile to create a 1 mg/mL stock. Dilute as necessary.

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

-

Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Protocol: Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully remove a known aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a pre-calibrated HPLC or UV-Vis spectroscopy method.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its moderate lipophilicity, solid-state nature, and characteristic spectroscopic fingerprint make it a versatile building block for synthetic chemistry. The data and protocols presented in this guide provide a robust framework for researchers to confidently identify, handle, and utilize this compound in their work. Adherence to the described analytical methods and safety precautions is crucial for achieving reliable and safe scientific outcomes.

References

Spectroscopic Characterization of 4-Bromo-3-methyl-1H-indazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 4-Bromo-3-methyl-1H-indazole (CAS No: 1159511-73-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a crucial building block in the synthesis of various pharmacologically active agents, its unambiguous structural confirmation is paramount. This document offers an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating predictive data with established spectroscopic principles, this guide serves as an essential resource for researchers, chemists, and quality control professionals, providing both the theoretical foundation and practical protocols for the complete characterization of this molecule.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in modern pharmacology, renowned for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2] The specific substitution pattern of this compound, featuring a bromine atom on the benzene ring and a methyl group on the pyrazole ring, makes it a versatile intermediate for creating complex molecular architectures. The precise placement of these functional groups dictates the molecule's reactivity and its ultimate utility in drug discovery pipelines.

Therefore, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to ensure the integrity of research and development outcomes. Spectroscopic techniques like NMR, IR, and MS provide a detailed molecular fingerprint, allowing for unequivocal structural verification, purity assessment, and quality control. This guide explains the causality behind the expected spectral features, grounding the interpretation in the principles of chemical structure and reactivity.

Molecular Structure and Properties

This compound possesses a bicyclic structure formed by the fusion of a benzene ring with a pyrazole ring. The numbering of the indazole ring system is crucial for the correct assignment of spectroscopic signals.

-

Molecular Formula: C₈H₇BrN₂

-

Molecular Weight: 211.06 g/mol

-

Monoisotopic Mass: 209.97926 Da[3]

-

InChI Key: QLPNZDSBEQBVBD-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons, the N-H proton of the pyrazole ring, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the bicyclic ring system. The spectrum is predicted in a non-polar solvent like CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 12.0 | Broad Singlet | 1H | N1-H | The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| ~7.65 | Doublet | 1H | H -7 | Positioned peri to the bromine at C4, this proton is expected to be deshielded. It will show coupling to H-6. |

| ~7.35 | Triplet | 1H | H -6 | This proton will be split into a triplet by its two neighbors, H-5 and H-7. |

| ~7.10 | Doublet | 1H | H -5 | Coupled to H-6, this proton appears as a doublet. It is the most upfield of the aromatic protons. |

| ~2.60 | Singlet | 3H | C3-CH ₃ | The methyl group attached to the pyrazole ring is expected to be a sharp singlet in the typical alkyl-aromatic region. |

Causality: The electron-withdrawing nature of the bromine atom at the C4 position will deshield the adjacent protons (H-5) and, to a lesser extent, the other aromatic protons. The fused ring system creates a distinct electronic environment leading to the predicted chemical shifts. Studies on similar substituted indazoles support these assignments.[4][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | C 3 | The carbon bearing the methyl group is significantly deshielded due to its attachment to the pyrazole ring. |

| ~141.0 | C 7a | A quaternary carbon at the ring junction, typically found in this region for indazoles.[2] |

| ~129.0 | C 5 | Aromatic CH carbon. |

| ~128.0 | C 7 | Aromatic CH carbon. |

| ~122.0 | C 6 | Aromatic CH carbon. |

| ~120.0 | C 3a | Quaternary carbon at the pyrazole-benzene fusion. |

| ~115.0 | C 4 | The carbon atom directly attached to the bromine is expected to be shielded due to the "heavy atom effect". |

| ~12.0 | -C H₃ | The methyl carbon signal appears in the typical upfield aliphatic region. |

Causality: The chemical shifts of the carbon atoms are determined by their hybridization and local electronic environment. Carbons in the pyrazole ring and at the ring junctions (C3, C7a, C3a) show characteristic shifts. The direct attachment of the electronegative bromine atom to C4 causes a predictable shift in its resonance.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3000 | N-H Stretching | Indazole N-H |

| 3050 - 3000 | C-H Stretching | Aromatic C-H |

| 2950 - 2850 | C-H Stretching | Methyl C-H |

| 1620 - 1450 | C=C & C=N Stretching | Aromatic & Pyrazole Ring |

| 1450 - 1350 | C-H Bending | Methyl C-H |

| ~750 | C-H Out-of-plane Bending | Substituted Benzene Ring |

| 650 - 550 | C-Br Stretching | Aryl Bromide |

Causality: Each functional group vibrates at a characteristic frequency. The broad N-H stretch is a hallmark of the indazole ring.[8] The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure, including the C-Br stretch.[9]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine.

| Predicted m/z | Ion | Rationale |

| 210 / 212 | [C₈H₇BrN₂]⁺˙ (M⁺˙) | Molecular Ion Peak . The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[10][11] |

| 131 | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation pathway for bromo-aromatic compounds.[12] |

| 104 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrazole ring is a characteristic fragmentation for indazoles. |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion is common in the fragmentation of alkyl-aromatic systems.[13] |

Causality: Upon ionization, the molecular ion undergoes fragmentation based on bond strengths and the stability of the resulting fragments. The C-Br bond is relatively weak, leading to the prominent loss of a bromine radical. The pyrazole ring can fragment via the loss of stable neutral molecules like HCN.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe standardized procedures for acquiring high-quality spectroscopic data. The combination of these techniques provides a self-validating system for structural confirmation.

Caption: General workflow for spectroscopic validation.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid this compound.[14][15]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[14]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[16]

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue.

-

Data Acquisition: Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[14]

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard acquisition parameters.

Protocol for ATR-FTIR Spectroscopy

-

Background Collection: Ensure the ATR crystal (e.g., diamond) is clean.[17] Wipe with a suitable solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.[18]

-

Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[19]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, retract the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened soft tissue.[17]

Protocol for Direct Infusion Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a high-purity volatile solvent, such as methanol or acetonitrile.

-

Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump.[20]

-

Connect the syringe to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI) using appropriate tubing.

-

Data Acquisition: Begin infusing the sample at a low, steady flow rate (e.g., 5-10 µL/min).[21]

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the molecular ion.

-

Acquire the mass spectrum over the desired mass range (e.g., m/z 50-500) to observe the molecular ion and its fragment ions.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. This guide provides the predicted spectral data and robust experimental protocols necessary for its characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and substitution pattern. IR spectroscopy confirms the presence of key functional groups, particularly the indazole N-H and C-Br bonds. Finally, mass spectrometry validates the molecular weight and provides insight into fragmentation patterns, with the bromine isotopic doublet serving as a definitive marker. Together, these techniques form a self-validating analytical workflow, ensuring the identity and purity of this vital synthetic intermediate for the scientific and drug development communities.

References

- 1. This compound | 1159511-73-5 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]

- 4. A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. savemyexams.com [savemyexams.com]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. whitman.edu [whitman.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. scribd.com [scribd.com]

- 16. sites.bu.edu [sites.bu.edu]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. agilent.com [agilent.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. files01.core.ac.uk [files01.core.ac.uk]

Introduction: The Strategic Importance of 4-Bromo-3-methyl-1H-indazole

An In-depth Technical Guide to the Commercial Availability and Purity of 4-Bromo-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1159511-73-5) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its substituted indazole core is a "privileged scaffold," frequently appearing in molecules designed to exhibit a wide range of pharmacological activities, including antitumor and anti-inflammatory properties.[2][3] As a versatile intermediate, it serves as a starting point for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][4]

Given its role in the synthesis of novel compounds, the commercial availability, and more critically, the purity of this compound is paramount. The presence of impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and misleading biological assay results. This guide provides a comprehensive overview of sourcing this reagent, methodologies for verifying its purity, and an understanding of potential impurities that may be present.

Part 1: Commercial Sourcing and Supplier Evaluation

This compound is readily available from a variety of chemical suppliers who specialize in research chemicals and building blocks. However, the stated purity and the level of analytical documentation can vary significantly between vendors.

Key Commercial Suppliers

Several reputable suppliers list this compound in their catalogs. The stated purity levels typically range from 95% to over 98%. It is crucial to note the analytical method used to determine this purity, as different techniques provide different insights.

| Supplier | CAS Number | Stated Purity | Analytical Method Cited |

| Sigma-Aldrich | 1159511-73-5 | 95% | Not specified on product page |

| TCI Chemicals | 1159511-73-5 | >95.0% | Gas Chromatography (GC) |

| Alfa Chemical | 1159511-73-5 | 98% | Not specified on product page |

| BLD Pharm | 1159511-73-5 | Not specified | Provides analytical data (NMR, HPLC, etc.) |

| Frontier Specialty Chemicals | 1159511-73-5 | Not specified | "Guaranteed Purity" |

The Indispensable Role of the Certificate of Analysis (CoA)

Before purchasing or using any batch of this reagent, obtaining and scrutinizing the Certificate of Analysis (CoA) is a critical step. A comprehensive CoA should provide, at a minimum:

-

Confirmation of the compound's identity.

-

The specific batch or lot number.

-

The measured purity value and the analytical method used for its determination (e.g., HPLC, GC, NMR).

-

Data from spectroscopic analysis, such as ¹H NMR, to confirm the structure.

Suppliers like Sigma-Aldrich and BLD Pharm offer access to these key documents on their websites, which is a mark of a trustworthy vendor.[5][6]

Part 2: A Multi-Pronged Approach to Purity Verification

Relying solely on a supplier's stated purity is insufficient for rigorous scientific and drug development applications. Independent verification using a combination of analytical techniques is essential.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method separates the main compound from its impurities based on differences in polarity. The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, gives a quantitative measure of purity (often expressed as "% area").[8]

Gas Chromatography (GC)

As noted by TCI, GC is another effective method for purity assessment, particularly for compounds that are thermally stable and volatile. Similar to HPLC, it provides a percentage purity based on peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H NMR, is arguably the most powerful tool for structural confirmation.[9] While it can be used for quantitative purity assessment (qNMR), its primary role in this context is to:

-

Confirm the Identity: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum provide a unique fingerprint of the this compound structure.

-

Identify Impurities: The presence of unexpected signals can indicate impurities. For example, residual solvents or structurally related by-products will have their own characteristic peaks.[10]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. The technique ionizes the molecule and measures its mass-to-charge ratio, providing a precise molecular weight that should match the theoretical weight of C₈H₇BrN₂ (211.06 g/mol ).[11]

Part 3: Understanding Potential Impurities from Synthesis

Impurities in a final product are often remnants of the synthetic process. While specific synthesis routes for this compound are proprietary, general methods for creating substituted indazoles involve cyclization reactions or the direct functionalization of an indazole core.[2][12] Potential impurities could include:

-

Starting Materials: Incomplete reaction can leave residual starting materials in the final product.

-

Reagents: Brominating agents or methylating agents used in the synthesis.

-

Positional Isomers: The synthesis of substituted indazoles can often lead to the formation of isomers. For example, methylation of 4-bromo-1H-indazole can produce both the desired N1-methyl isomer and the N2-methyl isomer as a significant by-product.[13] Similarly, bromination of 3-methyl-1H-indazole could potentially yield other bromo-isomers. These isomers can be difficult to separate and may have different reactivity and biological activity.

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a robust, generalized method for determining the purity of this compound.

Objective: To quantify the purity of this compound using reversed-phase high-performance liquid chromatography with UV detection.

1. Materials and Reagents:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (ACS grade or higher)

-

Methanol (HPLC grade)

2. Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

-

Working Solution (50 µg/mL): Dilute 50 µL of the stock solution into 950 µL of a 50:50 mixture of Mobile Phase A and B.

5. Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no system contamination.

-

Inject the prepared working solution.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Visualization of Key Workflows

Workflow for Sourcing and Qualification

The following diagram illustrates a robust workflow for sourcing and qualifying a new batch of this compound for use in a research or development setting.

Caption: A logical workflow for sourcing and qualifying chemical reagents.

Conclusion

For scientists and researchers in drug development, this compound is a valuable chemical intermediate. Its effective use is directly tied to its purity. A diligent approach to sourcing—prioritizing suppliers who provide comprehensive analytical data—coupled with rigorous in-house purity verification using orthogonal methods like HPLC and NMR, is essential. This strategy mitigates risks associated with impurities, ensuring the reliability and reproducibility of experimental results and ultimately accelerating the drug discovery process.

References

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1159511-73-5 [sigmaaldrich.com]

- 6. 1159511-73-5|this compound|BLD Pharm [bldpharm.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. This compound | C8H7BrN2 | CID 44119449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Indazole synthesis [organic-chemistry.org]

- 13. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

A-Technical-Guide-to-the-Regioisomeric-Forms-of-Brominated-Methyl-indazoles

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, and its functionalization through bromination and methylation opens avenues for the synthesis of diverse bioactive molecules.[1][2][3] However, the inherent tautomerism of the indazole ring and the directing effects of the methyl group present significant challenges in achieving regiocontrol during electrophilic bromination. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic considerations for controlling the formation of various regioisomeric forms of brominated methyl-indazoles. We will delve into the mechanistic underpinnings of regioselectivity, offer field-proven experimental protocols, and present robust analytical methodologies for the unambiguous identification of isomers. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of indazole chemistry and harness its potential in their research endeavors.

Introduction: The Significance of Brominated Methyl-indazoles in Drug Discovery

Indazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][4] Bromination of the indazole core serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the introduction of diverse functionalities to modulate the pharmacological profile of the molecule.[2][5] The position of both the bromine and methyl groups on the indazole ring profoundly influences the molecule's three-dimensional structure and its interaction with biological targets. Consequently, precise control over the synthesis of specific regioisomers is paramount for systematic structure-activity relationship (SAR) studies and the development of potent and selective drug candidates.

This guide will focus on the synthetic strategies to access key brominated methyl-indazole regioisomers, with a particular emphasis on understanding and controlling the factors that govern the reaction outcomes.

The Challenge of Regioselectivity in the Bromination of Methyl-indazoles

The direct bromination of methyl-indazoles often leads to a mixture of regioisomers, posing significant purification challenges.[6][7] The regiochemical outcome is a delicate interplay of several factors:

-

Tautomerism: 1H- and 2H-indazoles exist in equilibrium, and their relative abundance can be influenced by the solvent, temperature, and the electronic nature of substituents.[4][8] The two tautomers exhibit different electron density distributions, leading to distinct patterns of electrophilic substitution.

-

Activating/Deactivating Effects: The methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these effects, combined with the inherent reactivity of the indazole nucleus, dictates the position of subsequent bromination.

-

Reaction Conditions: The choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine), solvent, temperature, and presence of a catalyst can significantly influence the regioselectivity of the reaction.[6][9]

Synthetic Strategies and Experimental Protocols

This section details proven methodologies for the synthesis of specific brominated methyl-indazole regioisomers.

Synthesis of 5-Bromo-1-methyl-1H-indazole

A common strategy to avoid the formation of isomeric mixtures during methylation is to start with a pre-functionalized indazole. One approach involves the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, followed by cyclization and reduction.[10] This method effectively circumvents the issue of N-alkylation regioselectivity.[10]

Protocol 1: Synthesis of 5-Bromo-1-methyl-1H-indazole via Cyclization [10]

-

Step 1: Condensation: React 2-fluoro-5-bromobenzaldehyde with formylhydrazine to form the corresponding hydrazone intermediate.

-

Step 2: Cyclization: Treat the intermediate with a base in a polar aprotic solvent to induce ring closure.

-

Step 3: Reduction: Reduce the resulting N-formylindazole with a suitable reducing agent, such as a borane complex, to yield 5-bromo-1-methyl-1H-indazole.[10]

Regioselective Bromination of N-methyl-indazoles

Direct bromination of N-methyl-indazoles can be achieved with a degree of regioselectivity by carefully controlling the reaction conditions. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can favor bromination at specific positions.

Protocol 2: General Procedure for Regioselective Bromination using NBS [6]

-

Dissolve the N-methyl-indazole substrate in a suitable solvent (e.g., ethanol, water).[6][11]

-

Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 2 hours).[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography.

The choice of solvent and temperature can significantly impact the regioselectivity. For example, conducting the reaction in water at elevated temperatures has been shown to be effective for mono-bromination.[11]

Synthesis of 3-Bromo-2-methyl-2H-indazole

The synthesis of N2-alkylated indazoles often requires different strategies. A one-pot synthesis involving a Mills reaction and cyclization of 2-aminobenzyl alcohols and nitrosobenzenes using thionyl bromide has been reported for the preparation of 2H-indazoles.[12]

Analytical Characterization and Isomer Differentiation

The unambiguous identification of regioisomers is critical. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between N-1 and N-2 isomers.[13]

-

¹H NMR: The chemical shifts of the indazole ring protons are sensitive to the position of the methyl group. For instance, the C3-H proton in N-2 isomers is generally shielded and appears at a lower frequency compared to the corresponding proton in N-1 isomers.[13]

-

¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring also provide diagnostic information for isomer assignment.[13][14]

-

2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal long-range correlations between protons and carbons, which is particularly useful for confirming the connectivity and substitution pattern.[15] For example, a correlation between the methyl protons and the C3 carbon is indicative of an N-2 substituted indazole.[15]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[8][16]

Chromatographic Separation

-

Column Chromatography: Silica gel column chromatography is the most common method for separating regioisomeric mixtures.[15][17] The choice of eluent system is crucial for achieving good separation.

-

Preparative Thin-Layer Chromatography (PTLC): For small-scale separations or when isomers are difficult to separate by column chromatography, PTLC can be an effective alternative.[15]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for the separation of challenging isomeric mixtures, although it is less commonly used for routine purification due to higher costs.

| Technique | Application | Key Differentiating Features |

| ¹H NMR | Isomer identification | Chemical shifts of indazole ring protons, particularly C3-H and C7-H.[13] |

| ¹³C NMR | Isomer identification | Chemical shifts of indazole ring carbons.[13] |

| 2D NMR (HMBC) | Structural confirmation | Correlation between methyl protons and indazole ring carbons (e.g., C3, C7a).[15] |

| HRMS | Elemental composition | Accurate mass determination.[8] |

| Column Chromatography | Purification | Separation of isomers based on polarity differences.[17] |

Conclusion and Future Perspectives

The synthesis of specific regioisomers of brominated methyl-indazoles remains a challenging yet crucial aspect of medicinal chemistry. A thorough understanding of the underlying reaction mechanisms and the careful optimization of reaction conditions are essential for achieving the desired regioselectivity. The methodologies and analytical techniques outlined in this guide provide a solid foundation for researchers to confidently synthesize and characterize these important building blocks.

Future research in this area will likely focus on the development of more efficient and highly regioselective synthetic methods, potentially through the use of novel catalysts or directing groups. Furthermore, the exploration of greener and more sustainable synthetic routes will be of increasing importance. As our understanding of the biological roles of different indazole regioisomers continues to grow, the demand for robust and selective synthetic strategies will undoubtedly increase, paving the way for the discovery of new and improved therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

Tautomeric Equilibrium of 4-Bromo-3-methyl-1H-indazole: A Technical Guide for Drug Development Professionals

Abstract

Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides an in-depth technical exploration of annular tautomerism in 4-Bromo-3-methyl-1H-indazole, a substituted indazole with potential applications in drug discovery. We will dissect the fundamental principles governing the equilibrium between the 1H and 2H tautomeric forms, detail rigorous experimental protocols for their characterization, and outline computational approaches for predicting their relative stabilities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of indazole tautomerism to inform rational drug design and development.

The Critical Role of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a pivotal consideration in drug discovery and development.[1][2][3][4] The distinct tautomeric forms of a drug molecule can exhibit significantly different physicochemical properties, including:

-

Pharmacodynamics: Tautomers can display varied binding affinities for their biological targets, leading to differences in efficacy and potency. The hydrogen bonding patterns, a key determinant in drug-receptor interactions, are often altered between tautomers.[3][4]

-

Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability can differ between tautomers, impacting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

-

Toxicity: In some instances, a minor tautomer may be responsible for off-target effects or toxicity.[3][4]

For nitrogen-containing heterocycles like indazole, annular tautomerism, involving the migration of a proton between two nitrogen atoms of the pyrazole ring, is a common phenomenon.[5][6][7] Understanding and controlling this equilibrium is paramount for optimizing the therapeutic potential of indazole-based drug candidates.

Tautomeric Landscape of this compound

Indazole typically exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[5][6][7] The 1H-tautomer is generally the more thermodynamically stable form due to its benzenoid aromatic character, while the 2H-tautomer possesses a quinoidal structure.[6][8] For this compound, the tautomeric equilibrium is depicted below:

Caption: Annular tautomerism in 4-Bromo-3-methyl-indazole.

The position of this equilibrium is influenced by several factors:

-

Electronic Effects of Substituents: The electron-withdrawing nature of the bromine atom at the 4-position and the electron-donating effect of the methyl group at the 3-position will modulate the electron density of the pyrazole ring, thereby influencing the relative basicity of the nitrogen atoms and the stability of the respective tautomers.

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can differentially solvate the two tautomers, shifting the equilibrium. Polar protic solvents may favor the more polar tautomer.

-

pH: The acidity or basicity of the medium can significantly impact the tautomeric ratio by favoring the protonation or deprotonation of one form over the other.

-

Temperature: As with any chemical equilibrium, the tautomeric ratio is temperature-dependent.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[9][10][11][12] Both ¹H and ¹³C NMR spectra can provide distinct signals for each tautomer, allowing for their identification and quantification.

Key Experimental Considerations:

-

Solvent Selection: Spectra should be acquired in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess the impact of the solvent on the equilibrium.

-

Temperature Studies: Variable temperature (VT) NMR experiments can help determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric interconversion.

-

2D NMR Techniques: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of proton and carbon signals to each tautomer.

Expected Spectral Signatures:

| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals |

| 1H-isomer | Distinct chemical shifts for the N-H proton and the protons on the benzene and pyrazole rings. | Unique chemical shifts for the carbons of the bicyclic system. |

| 2H-isomer | Different chemical shifts for the N-H proton and the aromatic protons compared to the 1H-isomer. | A distinct set of carbon signals. |

Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound (5-10 mg) in various deuterated solvents (0.5-0.7 mL).

-

Data Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra at a controlled temperature (e.g., 298 K).

-

Data Analysis: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

-

VT-NMR (Optional): Acquire ¹H NMR spectra at a range of temperatures to study the equilibrium shift and calculate thermodynamic parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The different electronic structures of the 1H (benzenoid) and 2H (quinoidal) tautomers result in distinct UV-Vis absorption spectra.[13][14][15] This technique can be used to study the tautomeric equilibrium, particularly in response to changes in solvent polarity.

Protocol for UV-Vis Analysis:

-

Solution Preparation: Prepare dilute solutions of the compound in a series of solvents with a wide range of polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Interpretation: Analyze the changes in the position (λ_max) and intensity of the absorption bands as a function of solvent polarity to infer the predominant tautomeric form in each solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise atomic arrangement in the solid state.[16][17][18] This allows for the unambiguous identification of the tautomer present in the crystalline form.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions, thereby confirming the tautomeric form.

Caption: Experimental and computational workflow for tautomer analysis.

Computational Chemistry: A Predictive Approach

In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for studying tautomerism.[19][20][21][22]

Key Computational Objectives:

-

Relative Tautomer Stabilities: Calculate the relative electronic energies and Gibbs free energies of the 1H and 2H tautomers in the gas phase and in solution (using implicit solvent models like PCM). This can predict the predominant tautomer under different conditions.

-

Spectroscopic Prediction: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer. Comparing these theoretical predictions with experimental data can aid in the assignment of spectra and the validation of results.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the 1H and 2H tautomers and perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data.

-

Solvation Modeling: Repeat the calculations using an implicit solvent model to account for the effect of the solvent.

-

NMR and UV-Vis Prediction: Use the optimized geometries to calculate NMR chemical shifts (GIAO method) and electronic excitation energies (TD-DFT).

Conclusion and Future Directions

The tautomeric behavior of this compound is a critical determinant of its potential as a drug candidate. A thorough understanding of the factors governing its tautomeric equilibrium is essential for rational drug design. This guide has outlined a comprehensive strategy, combining state-of-the-art experimental techniques and computational modeling, to fully characterize the tautomeric landscape of this and other substituted indazoles. The insights gained from such studies will empower medicinal chemists to fine-tune the properties of indazole-based compounds, ultimately leading to the development of safer and more effective therapeutics.

References

- 1. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its role as a cornerstone in the design of novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the indazole scaffold, delving into its fundamental characteristics, synthetic methodologies, and multifaceted roles in drug discovery. We will explore its bioisosteric relationships, analyze its presence in clinically successful drugs, and provide detailed protocols and visual workflows to equip researchers with the knowledge to effectively leverage this versatile core in their drug development endeavors.

The Indazole Nucleus: Physicochemical Properties and Tautomerism

Indazole (also known as benzopyrazole) is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂.[5] It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[6][7] A third, less common tautomer, 3H-indazole, can also exist.[8] The presence of two nitrogen atoms within the five-membered ring imparts a unique electronic distribution, making the indazole scaffold a good hydrogen bond donor and acceptor.[9] This property is fundamental to its ability to interact with biological macromolecules.[4]

The bicyclic nature of indazole provides a rigid framework that can be strategically functionalized at various positions to modulate pharmacological activity and pharmacokinetic properties.[10] Its structural similarity to endogenous purines like adenine and guanine allows it to readily interact with biopolymers in living systems, contributing to its broad spectrum of biological activities.[4]

Synthetic Strategies for Indazole Derivatives

The construction of the indazole core and its subsequent derivatization are critical aspects of leveraging this scaffold in drug discovery. A variety of synthetic methods have been developed to access both 1H- and 2H-indazole regioisomers.

Classical and Modern Synthetic Approaches

Historically, methods such as the acylation, nitrosation, and cyclization of o-toluidine have been employed for the synthesis of 1H-indazoles.[5] More contemporary approaches often involve metal-catalyzed cross-coupling reactions, C-H activation, and intramolecular amination strategies, which offer improved yields and functional group tolerance.[6] For instance, the synthesis of 1H-indazoles from arylhydrazones via direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) has been reported as an efficient metal-free process.[6]

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles

This protocol outlines a general procedure for the synthesis of 1H-indazoles from arylhydrazones using PIFA as an oxidant.[6]

Materials:

-

Arylhydrazone (1.0 eq)

-

[Bis-(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the arylhydrazone in DCM in a round-bottom flask.

-

Add PIFA to the solution at room temperature and stir the mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 1H-indazole.

Figure 1: Workflow for PIFA-mediated synthesis of 1H-indazoles.

The Indazole Scaffold in Approved Drugs: A Showcase of Versatility

The therapeutic relevance of the indazole scaffold is underscored by its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1][8]

| Drug Name | Therapeutic Area | Target(s) | Role of Indazole |

| Pazopanib | Oncology | VEGFR, PDGFR, c-Kit | Core scaffold, mimics adenine of ATP[11][12] |

| Axitinib | Oncology | VEGFR-1, -2, -3 | Core scaffold, potent kinase inhibitor[13][14][15] |

| Niraparib | Oncology | PARP-1, PARP-2 | Core scaffold, PARP inhibitor[16][17][18] |

| Granisetron | Antiemetic | 5-HT3 receptor antagonist | Key pharmacophore[8][10] |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory | Core scaffold[8][10] |

Case Study: Pazopanib - A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an oral anti-cancer agent used for the treatment of renal cell carcinoma and soft tissue sarcoma.[11][19] The indazole moiety in pazopanib is a crucial structural component that mimics the adenine portion of ATP, enabling it to bind to the ATP-binding pocket of tyrosine kinase receptors and inhibit their activity.[11]

The synthesis of pazopanib often starts from 3-methyl-6-nitro-1H-indazole, which undergoes a multi-step process to form the key intermediate, N,2,3-trimethyl-2H-indazol-6-amine.[11][19][20]

Figure 2: Mechanism of action of Pazopanib.

Structure-Activity Relationships (SAR) and Bioisosteric Replacement

The versatility of the indazole scaffold allows for systematic exploration of structure-activity relationships (SAR).[6] Substitutions at different positions of the indazole ring can significantly impact biological activity. For example, in a series of 1H-indazole derivatives designed as IDO1 inhibitors, the substituent groups at the 4- and 6-positions were found to be crucial for inhibitory activity.[6]

Furthermore, the indazole ring is often employed as a bioisostere for other aromatic systems, such as indoles and phenols.[8][21][22] Bioisosteric replacement can lead to improved metabolic stability, enhanced target affinity, and altered pharmacokinetic profiles. For instance, replacing a phenol group, which is prone to rapid glucuronidation, with an indazole has been shown to retain high affinity for the GluN2B NMDA receptor while inhibiting this metabolic pathway.[22][23]

Therapeutic Applications of Indazole Derivatives

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, making them valuable scaffolds in various therapeutic areas.[3][24]

-

Anticancer Agents: This is the most prominent application, with several approved drugs and numerous compounds in clinical trials.[2][25][26] Indazole derivatives act through various mechanisms, including inhibition of protein kinases (e.g., VEGFR, FGFR, Pim kinases), PARP, and indoleamine-2,3-dioxygenase1 (IDO1).[26][27]

-

Anti-inflammatory Agents: Compounds like benzydamine highlight the anti-inflammatory potential of the indazole scaffold.[8][10] Other derivatives have shown inhibitory activity against COX-2.[6]

-

Antimicrobial and Antifungal Agents: Certain indazole derivatives have exhibited potent activity against various bacterial and fungal strains.[8]

-

Neurological Disorders: The indazole scaffold has been explored for its potential in treating neurodegenerative diseases and for its application as 5-HT3 receptor antagonists.[8][24]

-

Cardiovascular Diseases: Some indazole derivatives have shown promising effects in models of arrhythmia, thrombosis, and hypertension.[10]

Future Perspectives and Conclusion

The indazole scaffold continues to be a fertile ground for drug discovery.[8] Future research will likely focus on the development of novel synthetic methodologies to access more diverse and complex indazole derivatives. The application of computational methods, such as structure-based drug design and scaffold hopping, will further accelerate the identification of potent and selective indazole-based drug candidates.[6][8]

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Axitinib for the management of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ndclist.com [ndclist.com]

- 16. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. veeprho.com [veeprho.com]

- 19. benchchem.com [benchchem.com]

- 20. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib[v1] | Preprints.org [preprints.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The ability to functionalize the indazole ring at specific positions is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds in modern organic synthesis.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[3] This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for the derivatization of 4-Bromo-3-methyl-1H-indazole, a key building block for the synthesis of novel indazole-based compounds.

Mechanistic Overview: The Palladium Catalytic Cycle